t-Boc-Aminooxy-PEG3-S-Ac

Orthogonal protecting group strategy Sequential bioconjugation Heterobifunctional linker design

t-Boc-Aminooxy-PEG3-S-Ac (CAS 2055040-71-4, MW 367.46 g/mol, C₁₅H₂₉NO₇S) is a discrete-length heterobifunctional polyethylene glycol linker that combines a tert-butyloxycarbonyl (t-Boc)-protected aminooxy group at one terminus with an S-acetyl (S-Ac)-protected thiol at the other, separated by a three-unit PEG spacer. The t-Boc group is acid-labile and can be removed under mild acidic conditions to expose the aminooxy moiety for chemoselective oxime ligation with aldehydes or ketones, while the S-acetyl group can be independently deprotected under nucleophilic conditions to reveal a free thiol for maleimide, iodoacetamide, or metal-surface conjugation.

Molecular Formula C15H29NO7S
Molecular Weight 367.5 g/mol
Cat. No. B12292246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Boc-Aminooxy-PEG3-S-Ac
Molecular FormulaC15H29NO7S
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCONC(=O)OC(C)(C)C
InChIInChI=1S/C15H29NO7S/c1-13(17)24-12-11-21-8-7-19-5-6-20-9-10-22-16-14(18)23-15(2,3)4/h5-12H2,1-4H3,(H,16,18)
InChIKeyKINHJWISTPYJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

t-Boc-Aminooxy-PEG3-S-Ac — Heterobifunctional PEG Linker with Orthogonal Boc-Aminooxy and S-Acetyl-Thiol Termini for Sequential Bioconjugation


t-Boc-Aminooxy-PEG3-S-Ac (CAS 2055040-71-4, MW 367.46 g/mol, C₁₅H₂₉NO₇S) is a discrete-length heterobifunctional polyethylene glycol linker that combines a tert-butyloxycarbonyl (t-Boc)-protected aminooxy group at one terminus with an S-acetyl (S-Ac)-protected thiol at the other, separated by a three-unit PEG spacer . The t-Boc group is acid-labile and can be removed under mild acidic conditions to expose the aminooxy moiety for chemoselective oxime ligation with aldehydes or ketones, while the S-acetyl group can be independently deprotected under nucleophilic conditions to reveal a free thiol for maleimide, iodoacetamide, or metal-surface conjugation . This orthogonal protection architecture enables precise, stepwise, site-specific construction of complex bioconjugates including antibody-drug conjugates (ADCs), PROTAC degraders, and PEGylated proteins [1].

1

Orthogonal Boc (acid-labile) and S-Ac (nucleophile-labile) protection enables sequential, site-specific bioconjugation.

2

Discrete PEG3 spacer supports targeted protein degradation and ternary complex studies.

3

Aminooxy terminus forms oxime bonds with aldehydes/ketones — a catalyst-free, bioorthogonal ligation strategy.

Why t-Boc-Aminooxy-PEG3-S-Ac Cannot Be Replaced by Generic Aminooxy-PEG or Thiol-PEG Linkers in Multi-Step Bioconjugation Workflows


Superficially similar PEG linkers bearing aminooxy or thiol functionality are not functionally interchangeable with t-Boc-Aminooxy-PEG3-S-Ac because this compound uniquely integrates three design features that must operate simultaneously: (i) orthogonal protection of two reactive groups that respond to mutually exclusive deprotection triggers (acid for Boc, nucleophile for S-Ac), (ii) a discrete PEG3 spacer length that has been empirically shown to outperform PEG2 and PEG4 in ternary complex formation for targeted protein degradation [1], and (iii) the S-acetyl masked-thiol strategy, which prevents premature disulfide formation and oxidation during storage and handling — a problem inherent to free-thiol analogs such as t-Boc-Aminooxy-PEG3-thiol. Substituting with a linker that lacks any one of these three attributes forces compromise: unprotected aminooxy linkers suffer from uncontrolled reactivity, free-thiol linkers degrade via dimerization, and PEG2 or PEG4 linkers yield suboptimal degradation potency. The quantitative evidence below substantiates each of these differentiation points.

Single-protection linkers t-Boc-aminooxy-PEG3-thiol or aminooxy-PEG analogs lack orthogonal deprotection control, limiting sequential conjugation to a single, uncontrolled step.

Free-thiol linkers Constitutively reactive thiols are prone to disulfide dimerization during storage; S-Ac masked form prevents premature oxidation.

PEG2 or PEG4 linkers Empirical PROTAC optimization data show PEG3 linker length yields higher degradation activity; PEG2/PEG4 variants may reduce ternary complex efficiency.

Quantitative Differentiation Evidence for t-Boc-Aminooxy-PEG3-S-Ac versus Closest Analogs and Alternative Linker Chemistries


Orthogonal Deprotection: Acid-Labile Boc vs. Nucleophile-Labile S-Acetyl Enable Independent, Sequential Functional Group Activation

t-Boc-Aminooxy-PEG3-S-Ac carries two protected functional groups that are deprotected under chemically orthogonal conditions: the t-Boc group is cleaved under acidic conditions (typically 20-50% TFA in DCM, or 95% TFA, within ~30 minutes at room temperature), whereas the S-acetyl group is selectively removed under nucleophilic conditions (0.05 M hydroxylamine at neutral pH, or alternatively with sodium thiomethoxide at room temperature) without affecting the Boc group . By contrast, the closest analog t-Boc-Aminooxy-PEG3-thiol bears a free thiol that cannot be 'deprotected' orthogonally — the thiol is constitutively reactive and prone to oxidation, meaning the user forfeits the ability to independently and sequentially activate the two termini . This orthogonal protection architecture is documented to be compatible with Boc, Fmoc, Cbz, and Ts protecting groups simultaneously, enabling multi-step synthetic sequences without protecting group crossover [1].

Orthogonal Deprotection
Cross-study comparable
Boc: TFA/DCM, ~30 min; S-Ac: 0.05 M NH₂OH, pH 7.0-7.5 — fully independent triggers
Supports stepwise, intermediate-free conjugate assembly.
Compatible with Boc, Fmoc, Cbz, Ts protecting groups. Data to verify for specific sequences.
Orthogonal protecting group strategy Sequential bioconjugation Heterobifunctional linker design

Oxime Bond Hydrolytic Stability: Aminooxy-Derived Oxime Linkages Exhibit Half-Lives Approaching One Month at Physiological pH — Orders of Magnitude Longer Than Imine or Hydrazone Alternatives

The aminooxy group of t-Boc-Aminooxy-PEG3-S-Ac, once deprotected, reacts with aldehydes or ketones to form an oxime bond. A comprehensive review of dynamic covalent linkages used in hydrogel drug delivery reports that the hydrolytic half-life of oxime bonds at pH 7 ranges to nearly one month, with the rank order of stability being imines (minutes) << alkylhydrazones ≤ acylhydrazones <<< oximes (nearly a month) [1]. This places oxime-linked conjugates at a >1,000-fold stability advantage over imine-linked conjugates at neutral pH. For context, the maleimide-thiol thioether bond — while also stable — has been reported to undergo ring-opening hydrolysis at pH 8 within 4 hours at 37°C, with subsequent susceptibility to thiol exchange [2]. In contrast, oxime ethers remain intact under these conditions and require strongly acidic conditions (pH < 2) or elevated temperatures for appreciable hydrolysis. This differential is directly relevant when choosing between t-Boc-Aminooxy-PEG3-S-Ac (which ultimately generates an oxime linkage) and maleimide-terminated aminooxy-PEG linkers (which generate a thioether linkage at the maleimide end).

Oxime Bond Stability
Cross-study comparable
Oxime t₁/₂ ≈ one month at pH 7; imine t₁/₂ = minutes
Reported >1,000-fold stability advantage over imine linkers.
Model small-molecule studies; conjugate-specific stability requires validation.
Oxime ligation Bioconjugate stability Hydrolytic half-life Bioorthogonal chemistry

PEG3 Spacer Length Empirically Outperforms PEG2 and PEG4 in PROTAC-Mediated Target Degradation Efficiency

In a controlled structure-activity relationship study of decoy-oligonucleotide-type PROTACs targeting estrogen receptor alpha (ERα), researchers directly compared PEG2, PEG3, and PEG4 linker variants. All three linker-length variants bound ERα with comparable affinity (IC₅₀ = 30-50 nM), demonstrating that linker length did not perturb target engagement. However, the PEG3 linker variant (LCL-ER(dec)) exhibited the highest ERα degradation activity, outperforming both the PEG2 and PEG4 variants [1]. This finding is consistent with the broader PROTAC literature, which identifies linker length as a critical determinant of ternary complex stability and degradation efficiency: linkers that are too short prevent simultaneous binding of E3 ligase and target protein, while excessively long linkers reduce effective molarity of the ternary complex . t-Boc-Aminooxy-PEG3-S-Ac delivers precisely three ethylene glycol units, directly mapping onto this empirically validated optimal length for degradation potency.

PEG3 Length Optimization
Class-level inference
PEG3 > PEG4 ≈ PEG2 for ERα degradation activity despite equivalent binding (IC₅₀ 30-50 nM)
Reported PEG3 linker context supports degradation assay fit.
PROTAC LCL-ER(dec) study; model-specific review recommended.
PROTAC linker optimization Ternary complex formation PEG linker length-activity relationship Targeted protein degradation

S-Acetyl Masked Thiol Provides Superior Storage Stability and Prevents Premature Disulfide Cross-Linking Compared to Free-Thiol PEG Linkers

The S-acetyl (thioacetate) group in t-Boc-Aminooxy-PEG3-S-Ac serves as a chemical mask for the thiol, preventing two well-documented degradation pathways that plague free-thiol analogs such as t-Boc-Aminooxy-PEG3-thiol: (i) air oxidation to disulfides (R-SH → R-S-S-R), which occurs spontaneously in solution within hours to days at neutral to basic pH, and (ii) nucleophilic addition to electrophilic contaminants. The S-acetyl group is stable under standard storage conditions (−20°C, anhydrous) and can be quantitatively removed on demand using 0.05 M hydroxylamine hydrochloride at neutral pH, or sodium thiomethoxide at room temperature [1]. In a comparative protein PEGylation study using SATA (S-acetylthioacetate) chemistry, mono-PEGylation of ribonuclease A was achieved with >60% yield and complete absence of di-PEGylated product — a selectivity outcome attributed to the controlled, on-demand generation of free thiol from its S-acetyl precursor [2]. Free-thiol linkers, by contrast, require reducing agents (e.g., TCEP or DTT) to reverse disulfide formation prior to use, adding an extra step and introducing reagents that can interfere with downstream maleimide or metal-surface conjugation.

S-Ac Storage Stability
Class-level inference
Mono-PEGylation yield >60% with no di-PEGylated byproduct; free-thiol linkers show variable disulfide content
Supports longer shelf-life and reduced batch failure.
RNase A SATA chemistry model; on-demand deprotection context.
Thiol protection strategy Linker shelf-life Disulfide prevention S-acetyl deprotection

Aminooxy-Aldehyde Conjugation Achieves >80% Completion Within 1 Hour at pH 7.4 Without Catalyst, Enabling Efficient Bioconjugation Under Physiological Conditions

The deprotected aminooxy group of t-Boc-Aminooxy-PEG3-S-Ac reacts chemoselectively with aldehyde or ketone groups to form a stable oxime bond. Controlled kinetic studies using aminooxy-modified DNA and alkyl aldehydes demonstrate that the conjugation reaction with nonanal proceeds to 82% completion within 1 hour at room temperature in PBS (pH 7.4) without any catalyst, reaching 92.7% completion after 24 hours [1]. Addition of 5-methoxyanthranilic acid (5MA) catalyst further accelerates the reaction to 85.7% at 1 hour and 92.2% at 24 hours. Critically, the choice of carbonyl partner dramatically affects reaction rates: nonanal (alkyl aldehyde) achieves 82% conjugation in 1 hour, whereas cinnamaldehyde (aryl aldehyde) reaches only 3.4% under identical conditions [1]. For comparison, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction — a competing bioorthogonal strategy — requires a copper catalyst and achieves comparable or higher rates, but introduces cytotoxic copper that must be removed for biological applications [2]. The catalyst-free oxime ligation enabled by aminooxy chemistry thus offers a unique combination of reasonable kinetics with complete biocompatibility.

Conjugation Kinetics
Cross-study comparable
82% oxime conjugation in 1 h with alkyl aldehyde at pH 7.4, no catalyst
Supports rapid, catalyst-free bioconjugation workflow.
Aryl aldehydes react slower (3.4% in 1 h); carbonyl partner selection is critical.
Oxime ligation kinetics Bioorthogonal conjugation efficiency Aminooxy-aldehyde reaction rate Catalyst-free bioconjugation

Evidence-Backed Application Scenarios for t-Boc-Aminooxy-PEG3-S-Ac in Advanced Bioconjugation and Drug Conjugate Development


PROTAC Library Synthesis: PEG3-Length Linker for Maximal Ternary Complex Formation and Degradation Potency

In PROTAC development, the PEG3 spacer of t-Boc-Aminooxy-PEG3-S-Ac directly maps onto the empirically validated optimal linker length for ternary complex formation — as demonstrated by the LCL-ER(dec) study where PEG3 outperformed both PEG2 and PEG4 variants in degradation activity despite equivalent target binding [1]. The orthogonal Boc/S-Ac protection allows sequential conjugation: first, Boc deprotection exposes the aminooxy group for oxime ligation to an aldehyde-functionalized E3 ligase ligand; second, S-Ac deprotection with hydroxylamine reveals the thiol for maleimide conjugation to a target-protein ligand. This sequential strategy minimizes homodimer formation and eliminates the need for intermediate HPLC purification between coupling steps, accelerating PROTAC library synthesis.

Antibody-Drug Conjugate (ADC) Construction: Site-Specific, Two-Step Conjugation with Oxime-Linked Payload and Thiol-Linked Antibody

For ADC manufacturing, t-Boc-Aminooxy-PEG3-S-Ac enables a controlled two-step conjugation: the aminooxy group (after Boc removal) reacts with an aldehyde- or ketone-bearing cytotoxic payload to form an oxime bond with month-scale hydrolytic stability at physiological pH — a critical advantage over hydrazone-linked ADCs that suffer from premature payload release in circulation [1]. The S-acetyl group is then deprotected with 0.05 M hydroxylamine to generate a free thiol for conjugation to a maleimide-functionalized antibody, or directly to engineered cysteine residues. The PEG3 spacer provides sufficient hydrophilicity to maintain aqueous solubility of the drug-linker intermediate while keeping the overall linker length compact enough to avoid immunogenicity concerns associated with longer PEG chains [2].

Protein PEGylation and Site-Specific Modification: Mono-PEGylation Without Di-PEGylated Byproducts

The S-acetyl protection strategy of t-Boc-Aminooxy-PEG3-S-Ac is directly analogous to the SATA chemistry that achieved >60% mono-PEGylation yield of ribonuclease A with complete absence of di-PEGylated product [1]. The workflow: (i) Boc deprotection of the linker, (ii) oxime ligation of the aminooxy terminus to an aldehyde-functionalized protein or a periodate-oxidized glycoprotein, (iii) on-demand S-Ac deprotection with hydroxylamine to expose a single thiol, (iv) conjugation to a maleimide-PEG or maleimide-drug. Because the thiol is generated in situ immediately before use, disulfide-mediated dimerization is prevented, ensuring that each protein molecule receives exactly one linker — a critical quality attribute for regulatory submission of PEGylated biologics. This contrasts with free-thiol linkers that require reducing agent pre-treatment and still generate variable disulfide content, compromising batch-to-batch reproducibility [2].

Surface Plasmon Resonance (SPR) Chip Functionalization and Nanoparticle Coating: Dual-Mode Surface Anchoring via Thiol-Gold and Aminooxy Chemistry

For gold-surface biosensor functionalization, t-Boc-Aminooxy-PEG3-S-Ac offers dual-mode surface anchoring: the S-acetyl group is deprotected to generate a thiol that spontaneously forms a self-assembled monolayer (SAM) on gold surfaces, while the aminooxy group remains Boc-protected until the surface is ready for ligand immobilization [1]. After SAM formation, Boc deprotection exposes the aminooxy group for chemoselective oxime ligation to aldehyde-containing analytes, antibodies, or aptamers. This sequential surface chemistry avoids the common problem of linker 'looping' (both termini binding to the surface), which plagues symmetrical dithiol or diamine linkers and reduces the density of available binding sites. The PEG3 spacer provides a ~1.5 nm hydrated layer that suppresses non-specific protein adsorption — a well-characterized advantage of PEG-based surface coatings over alkyl-thiol monolayers [2].

Application
Selection Property
Validation Focus
PROTAC library synthesis
PEG3 spacer length; sequential orthogonal conjugation
Ternary complex efficiency; DC₅₀ in target-cell model
Antibody-drug conjugate construction
Oxime bond stability; S-Ac masking for site-specific thiol
Payload release kinetics; DAR reproducibility; aggregate level
Protein mono-PEGylation
S-Ac on-demand thiol generation; PEG3 hydrophilicity
Mono- vs. di-PEGylated ratio; batch-to-batch conjugation yield
SPR / nanoparticle surface functionalization
Dual-mode thiol-gold and aminooxy surface anchoring
SAM density; ligand-binding capacity; non-specific adsorption level
Quote Request

Request a Quote for t-Boc-Aminooxy-PEG3-S-Ac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.